molecular formula C8H5BrN2O2 B1448272 5-Bromopyrazolo[1,5-A]pyridine-2-carboxylic acid CAS No. 1363381-10-5

5-Bromopyrazolo[1,5-A]pyridine-2-carboxylic acid

Cat. No.: B1448272
CAS No.: 1363381-10-5
M. Wt: 241.04 g/mol
InChI Key: FFUOCWOSRKGHRR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromopyrazolo[1,5-A]pyridine-2-carboxylic acid typically involves the reaction of substituted pyridines with hydroxylamine-O-sulfonic acid to obtain substituted N-amino pyridine sulfates. This is followed by a 1,3-dipolar cycloaddition reaction with ethyl propiolate to form pyrazolo[1,5-A]pyridine-2-carboxylate derivatives, which are then hydrolyzed in a 30% sodium hydroxide solution to yield the desired acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Bromopyrazolo[1,5-A]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups under suitable conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-A]pyridine derivatives, while oxidation and reduction reactions can modify the functional groups present on the molecule.

Scientific Research Applications

5-Bromopyrazolo[1,5-A]pyridine-2-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits various biological activities, making it a valuable tool in biochemical studies.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Bromopyrazolo[1,5-A]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of various enzymes and receptors. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-A]pyrimidine: This compound shares a similar core structure but has a pyrimidine ring instead of a pyridine ring.

    Pyrazolo[1,5-A]pyridine: This compound lacks the carboxylic acid group present in 5-Bromopyrazolo[1,5-A]pyridine-2-carboxylic acid.

Uniqueness

This compound is unique due to the presence of the bromine atom and the carboxylic acid group, which confer distinct chemical reactivity and biological activity. These features make it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

5-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-5-1-2-11-6(3-5)4-7(10-11)8(12)13/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFUOCWOSRKGHRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC(=N2)C(=O)O)C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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